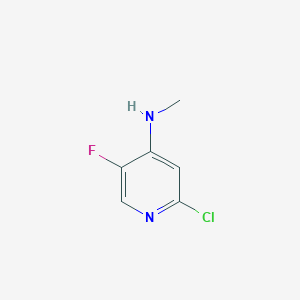

2-Chloro-5-fluoro-N-methylpyridin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C6H6ClFN2 |

|---|---|

Molekulargewicht |

160.58 g/mol |

IUPAC-Name |

2-chloro-5-fluoro-N-methylpyridin-4-amine |

InChI |

InChI=1S/C6H6ClFN2/c1-9-5-2-6(7)10-3-4(5)8/h2-3H,1H3,(H,9,10) |

InChI-Schlüssel |

WXJRWEYDQJZRAI-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC(=NC=C1F)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Chloro 5 Fluoro N Methylpyridin 4 Amine

Classical Synthetic Routes to Halogenated Pyridine (B92270) Amines

Traditional approaches to constructing halogenated pyridine amines often involve either the introduction of an amino group onto a pre-existing halogenated pyridine core or the formation of the pyridine ring itself from acyclic precursors.

Precursor-Based Synthesis: Amination of Halogenated Pyridines

A primary and widely employed method for the synthesis of aminopyridines is the nucleophilic aromatic substitution (SNAr) of a suitable halogenated pyridine precursor. In the context of 2-Chloro-5-fluoro-N-methylpyridin-4-amine, a logical precursor would be a di- or tri-halogenated pyridine, such as 2,4-dichloro-5-fluoropyridine (B1370760).

The reaction mechanism involves the attack of an amine nucleophile at an electron-deficient carbon atom of the pyridine ring, leading to the displacement of a halide leaving group. The reactivity of halopyridines towards nucleophilic substitution is influenced by the nature and position of the halogen atoms and the presence of other activating or deactivating groups on the ring. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex.

For the synthesis of this compound, the reaction would involve the selective amination of a dihalogenated precursor with methylamine (B109427). The regioselectivity of this reaction is crucial. For instance, in a molecule like 2,4-dichloro-5-fluoropyridine, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. This preferential reactivity allows for the selective introduction of the methylamino group at the C4-position.

The reaction conditions for such aminations typically involve heating the halogenated pyridine with an excess of the amine in a suitable solvent, which can range from polar aprotic solvents like DMSO to alcohols. The presence of a base may also be required to neutralize the hydrogen halide formed during the reaction.

A plausible synthetic sequence is outlined below:

| Precursor | Reagent | Product |

| 2,4-Dichloro-5-fluoropyridine | Methylamine | This compound |

| 2-Chloro-5-fluoro-4-nitropyridine | Methylamine | This compound (via reduction of the nitro group) |

This table is based on established principles of pyridine chemistry; specific reaction conditions would require experimental optimization.

Ring-Forming Reactions for the Pyridine Core

An alternative to functionalizing a pre-existing pyridine ring is to construct the substituted pyridine core from acyclic precursors. Various condensation reactions are known to form pyridine rings, such as the Hantzsch pyridine synthesis. However, for a specifically substituted pattern like this compound, a multi-step synthesis starting from simpler building blocks would be necessary.

One conceptual approach could involve the condensation of a 1,5-dicarbonyl compound (or its synthetic equivalent) with an amine, followed by cyclization and subsequent functional group manipulations (halogenation, amination) to arrive at the target molecule. For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) has been achieved by condensing propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester, which is then aminated, cyclized, and chlorinated. google.com A similar strategy, incorporating a fluorine substituent and an N-methylamino group, would be significantly more complex and is less commonly employed for such specific substitution patterns compared to the precursor-based amination approach.

Advanced Synthetic Strategies for this compound

Modern organic synthesis often utilizes transition metal catalysis to achieve C-N bond formation with high efficiency and selectivity, providing powerful alternatives to classical methods.

Transition Metal-Catalyzed Cross-Coupling Approaches to N-Methylamino Pyridines

The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling chemistry and represents a highly effective method for the synthesis of aryl and heteroaryl amines. This palladium-catalyzed reaction couples an amine with an aryl or heteroaryl halide (or triflate).

For the synthesis of this compound, this methodology could be applied in two potential ways:

Direct N-Methylation of a Primary Amine: If 4-amino-2-chloro-5-fluoropyridine is available, it could be N-methylated using a suitable methylating agent in a palladium-catalyzed reaction. However, direct methylation of an existing amino group is often more challenging and can lead to over-methylation.

Direct Coupling with Methylamine: A more direct approach would be the coupling of a suitable dihalogenated precursor, such as 2,4-dichloro-5-fluoropyridine or 2-chloro-4-iodo-5-fluoropyridine, with methylamine.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the palladium(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the key steps of the catalytic cycle.

Hypothetical Palladium-Catalyzed Synthesis:

| Aryl Halide | Amine | Catalyst Precursor | Ligand | Base | Product |

| 2-Chloro-4-iodo-5-fluoropyridine | Methylamine | Pd(OAc)₂ | XPhos | NaOt-Bu | This compound |

| 2,4-Dichloro-5-fluoropyridine | Methylamine | Pd₂(dba)₃ | SPhos | K₃PO₄ | This compound |

This table represents a conceptual application of the Buchwald-Hartwig amination to the target molecule. Actual conditions would need to be determined experimentally.

While palladium has been the most extensively studied catalyst for C-N cross-coupling reactions, other transition metals have emerged as viable alternatives, often offering different reactivity profiles and economic advantages.

Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions (high temperatures), modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. These systems often employ ligands such as 1,10-phenanthroline (B135089) or various amino acids to facilitate the coupling of aryl halides with amines. A copper-catalyzed approach could be envisioned for the reaction of 2,4-dichloro-5-fluoropyridine with methylamine.

Nickel-Catalyzed Amination: Nickel catalysts have gained significant attention as a more earth-abundant and cost-effective alternative to palladium for C-N cross-coupling reactions. Nickel-based systems, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the amination of aryl and heteroaryl chlorides, which are often less reactive than the corresponding bromides or iodides in palladium-catalyzed systems. rsc.orgresearchgate.netresearchgate.net This makes nickel catalysis a potentially attractive option for the synthesis of this compound from a dichlorinated precursor.

Iron- and Rhodium-Catalyzed Aminations: Research into iron- and rhodium-catalyzed C-N bond formation is an active area of investigation. Iron, being highly abundant and non-toxic, is a particularly desirable metal for catalysis. While still less developed than palladium or copper systems, iron-catalyzed aminations of aryl halides have been reported. semanticscholar.org Similarly, rhodium has been shown to catalyze various C-N bond-forming reactions, although its application in the direct amination of halopyridines is less common. nih.govsnmjournals.orgnih.gov

The choice of catalyst and reaction conditions for the synthesis of this compound would depend on factors such as the availability and reactivity of the starting materials, desired selectivity, and scalability of the process.

Site-Selective Functionalization Methods

The synthesis of polysubstituted pyridines like this compound hinges on the ability to introduce functional groups at specific positions on the pyridine ring with high precision. The existing chloro and fluoro substituents significantly influence the ring's electronics, guiding the regiochemical outcome of subsequent reactions.

One primary strategy involves the functionalization of a pre-existing 2-chloro-5-fluoropyridine (B44960) core. The introduction of the N-methylamine group at the C-4 position is a key challenge. Late-stage functionalization through C–H bond activation is a powerful tool. nih.gov This approach could involve the direct amination of the C-4 position. Given the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution (SNAr) is a viable pathway. The fluorine atom at C-5 and the chlorine atom at C-2 both activate the C-4 position toward nucleophilic attack. A reaction with methylamine would be a direct method to install the desired group.

Another advanced approach is the use of directing groups to achieve site-selectivity. While often used for ortho-C-H activation, novel strategies enable functionalization at other positions. iisc.ac.innih.govrsc.org For instance, a temporary directing group could be installed on the pyridine nitrogen or another position to guide a metal catalyst to the C-4 position for C-N bond formation. Furthermore, strategies involving the generation of pyridyne intermediates, such as a 3,4-pyridyne from a suitable precursor, can offer regioselective access to 3,4-disubstituted pyridines, which could be elaborated into the target molecule. nih.gov

The table below summarizes potential site-selective methods applicable to the synthesis.

| Method | Description | Potential Precursor | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group (e.g., a halogen) at the C-4 position by methylamine. The ring is activated by existing electron-withdrawing groups. | 2,4-dichloro-5-fluoropyridine | Straightforward, relies on the inherent reactivity of the pyridine core. nih.gov |

| Directed C-H Amination | Use of a directing group to guide a transition metal catalyst to the C-4 C-H bond for subsequent amination. | 2-chloro-5-fluoropyridine | High regioselectivity, useful for late-stage functionalization. iisc.ac.in |

| Pyridyne Intermediates | Generation of a highly reactive 3,4-pyridyne intermediate followed by regioselective trapping with an appropriate nitrogen nucleophile. | Dihalogenated pyridine | Access to otherwise difficult-to-make substitution patterns. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, prompting the development of "green" methodologies that reduce waste, energy consumption, and the use of hazardous materials.

Enzymatic Synthesis Strategies

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While specific enzymatic routes to this compound are not documented, the application of enzymes in the synthesis of amine-containing pharmaceuticals is a growing field. organic-chemistry.orgchemistryviews.org Enzymes such as transaminases or imine reductases could potentially be used. For instance, a keto-pyridine precursor could be stereoselectively aminated using a transaminase enzyme with a suitable amine donor. This approach offers excellent selectivity under mild aqueous conditions.

Solvent-Free or Environmentally Benign Reaction Conditions

A significant goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like ball milling, can accelerate reaction rates and simplify product purification. nih.govsemanticscholar.orgresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are particularly well-suited to solvent-free conditions and are used for synthesizing various pyridine derivatives. nih.govresearchgate.net The synthesis of the target compound or its key intermediates could be envisioned via an MCR under solvent-free conditions, potentially using a solid support or catalyst. researchgate.netnih.govmdpi.com

Flow Chemistry and Microreactor Technologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. acs.org These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. nih.gov The synthesis of pharmaceutical intermediates, including heterocyclic compounds, is increasingly being adapted to flow systems. A multi-step synthesis towards this compound could be telescoped into a continuous flow process, minimizing manual handling and improving efficiency and reproducibility. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogues

The synthesis of analogues requires precise control over the placement of substituents on the pyridine ring (regioselectivity). As the final compound is aromatic and achiral, stereoselectivity is not a factor for the target molecule itself but could be relevant for saturated analogues or intermediates.

The regiochemical outcome of reactions on the pyridine ring is governed by the electronic and steric properties of the existing substituents. For a 2-chloro-5-fluoropyridine precursor, the C-4 position is electronically activated for nucleophilic attack. C-H functionalization strategies offer more versatile control. For example, by choosing appropriate ligands and metal catalysts, it's possible to direct functionalization to the C-3, C-4, or C-6 positions. dntb.gov.uaresearchgate.net The synthesis of 4-aminopyridine (B3432731) derivatives, in particular, can be achieved through various routes, including the reduction of 4-nitropyridine-N-oxides or one-step methods from cyanopyridines. google.comsemanticscholar.orgresearchgate.net

The table below outlines strategies for achieving regiocontrol in the synthesis of pyridine analogues.

| Position | Strategy | Rationale |

| C-4 | Nucleophilic substitution on a 4-halopyridine precursor. nih.gov | The pyridine nitrogen and existing halo-substituents activate the C-4 position towards nucleophilic attack. |

| C-3 | Directed meta-C-H functionalization using specialized directing groups. nih.gov | Overcomes the natural electronic preference of the ring, allowing for functionalization at the less activated C-3 position. |

| C-6 | Directed ortho-C-H functionalization of the pyridine nitrogen. | The nitrogen atom can direct a metal catalyst to the adjacent C-6 position for C-H activation and subsequent coupling. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final compound and its intermediates is critical. A range of chromatographic and non-chromatographic techniques are employed for the purification of pyridine derivatives.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard laboratory technique for separating the desired product from byproducts and unreacted starting materials. A specific example for a related compound, 2-chloro-5-(methylaminomethyl)pyridine, utilized silica gel column chromatography with a dichloromethane-methanol eluent system. prepchem.com

Extraction: Liquid-liquid extraction is commonly used during the work-up of a reaction. Aminopyridines, being basic, can be separated from neutral or acidic impurities by extraction with an aqueous acidic solution, followed by neutralization and re-extraction into an organic solvent. A patent for preparing 2-chloro-5-aminomethylpyridines describes purification by extraction with hydrochloric acid, followed by neutralization and extraction with toluene. google.com

Crystallization: If the final product or a key intermediate is a stable solid, crystallization is an effective method for achieving high purity. This involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the pure compound crystallizes out.

Distillation: For volatile liquid intermediates, distillation can be an effective purification method.

The choice of purification method depends on the physical properties (e.g., polarity, volatility, solubility, stability) of the compound and the nature of the impurities.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Fluoro N Methylpyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for electron-deficient aromatic systems like substituted pyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In 2-Chloro-5-fluoro-N-methylpyridin-4-amine, the pyridine nitrogen and the halogen substituents activate the ring for nucleophilic attack, particularly at the positions ortho and para (C-2 and C-4) to the nitrogen atom. stackexchange.comstackexchange.com

Reactivity at C-2 (Chloro) Position

The chlorine atom at the C-2 position is a primary site for nucleophilic aromatic substitution. The position is activated by both the adjacent ring nitrogen and the fluorine atom at C-5. Nucleophiles can readily attack this position, leading to the displacement of the chloride ion. In studies of related polyhalogenated pyridines, it has been demonstrated that under thermal conditions without a metal catalyst, substitution is often preferred at the 2-chloro position. nih.gov This preference is due to the strong electron-withdrawing effect of the ring nitrogen, which effectively stabilizes the intermediate Meisenheimer complex formed during the attack at the C-2 position. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group to form a diverse range of substituted pyridine derivatives.

Reactivity at C-5 (Fluoro) Position

The reactivity of the C-5 fluoro position towards SNAr is influenced by a balance of factors. In SNAr reactions, the carbon-fluorine bond is highly polarized, making the carbon atom electrophilic, and fluoride (B91410) is an excellent leaving group in this context due to the high electronegativity of fluorine stabilizing the forming negative charge in the transition state. nih.gov The general leaving group ability in SNAr follows the order F > Cl > Br > I, which is contrary to the order of acidity of the hydrogen halides. researchgate.netnih.gov Studies on 2-fluoropyridine (B1216828) have shown it to be significantly more reactive (e.g., 320 times faster with sodium ethoxide) than its 2-chloro counterpart. nih.govresearchgate.net However, the C-5 position is meta to the ring nitrogen, receiving less electronic activation compared to the C-2 position. Despite this, selective substitution of a fluorine atom can be achieved under specific SNAr conditions, as demonstrated in related dihalopyridines, suggesting that the C-5 fluoro group in this compound is a viable, albeit potentially less reactive, site for nucleophilic attack compared to the C-2 position. nih.gov

Electrophilic Aromatic Substitution Reactions on this compound

The pyridine ring is inherently electron-deficient and is therefore generally deactivated towards electrophilic aromatic substitution (EAS). The electrophile must attack the electron-rich pi system of the aromatic ring, a process that is disfavored in pyridines due to the electron-withdrawing nature of the nitrogen atom. Furthermore, the presence of two deactivating halogen substituents (chloro and fluoro) on the ring of this compound further reduces its reactivity towards electrophiles.

While the N-methylamino group at the C-4 position is a strong activating group, its effect may not be sufficient to overcome the deactivating influence of the ring nitrogen and the halogens. Electrophilic attack, if it were to occur, would likely be directed by the powerful ortho, para-directing N-methylamino group to the C-3 and C-5 positions. However, these positions are already substituted (C-5 with fluoro) or sterically hindered. Research on the nitration of analogous 4-aminopyridines has been reported, but specific studies on the electrophilic substitution of this compound are not widely available in the scientific literature. researchgate.net Therefore, this compound is considered to be largely unreactive towards typical electrophilic aromatic substitution reactions.

Cross-Coupling Reactions Involving the Halogen Substituents of this compound

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key area of reactivity for halo-substituted pyridines. researchgate.net In contrast to SNAr reactions, the reactivity of halogens in these transformations is typically governed by the strength of the carbon-halogen bond, with the order of reactivity being I > Br > Cl >> F. This chemoselectivity allows for the selective functionalization of one halogen in the presence of another. For this compound, this reactivity difference enables selective reactions at the C-2 chloro position while leaving the more inert C-5 fluoro position untouched.

Palladium-Mediated Carbon-Carbon Bond Formations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to form new C-C bonds at the site of the C-Cl bond in the title compound. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride at the C-2 position with an organoboron reagent, such as a boronic acid or ester, to form a biaryl compound. The high tolerance for various functional groups makes this reaction particularly useful. researchgate.net Given the much higher reactivity of the C-Cl bond compared to the C-F bond in the oxidative addition step, the Suzuki coupling would be expected to proceed with high selectivity at the C-2 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | High | researchgate.net |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 °C | Good to High | researchgate.net |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 °C | Variable | nih.gov |

Heck Reaction: The Heck reaction involves the coupling of the C-2 chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions. Similar to the Suzuki coupling, the C-Cl bond would be the reactive site over the C-F bond.

Table 2: General Conditions for the Heck Reaction with Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or MeCN | 80-140 °C | wikipedia.org |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 °C | organic-chemistry.org |

| Herrmann's catalyst | - | NaOAc | DMF | 130 °C | mdpi.com |

Sonogashira Coupling: This reaction forms a C-C bond between the C-2 chloride and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. The chemoselectivity for the C-Cl bond over the C-F bond is expected to be high. soton.ac.uk

Table 3: Typical Conditions for Sonogashira Coupling of Chloroarenes

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF | RT to 100 °C | wikipedia.org |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT to 60 °C | soton.ac.uk |

In all these palladium-mediated C-C bond-forming reactions, the significant difference in reactivity between the C-Cl and C-F bonds allows for the selective functionalization of this compound at the C-2 position. This provides a powerful synthetic handle to introduce a wide variety of carbon-based substituents, creating a library of complex pyridine derivatives for further investigation.

Other Metal-Catalyzed Coupling Processes

While specific examples of metal-catalyzed coupling reactions involving this compound are not extensively documented, its structure suggests potential participation in several such transformations, which are fundamental in the synthesis of complex organic molecules. The presence of a chloro substituent on the pyridine ring at a position amenable to oxidative addition makes it a suitable substrate for various cross-coupling reactions beyond the more common Suzuki, Heck, and Sonogashira reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. Given that this compound is a halogenated pyridine, it could theoretically undergo Buchwald-Hartwig amination to introduce a new amino group at the C2 position. The reaction would involve the coupling of the chloropyridine with a primary or secondary amine in the presence of a palladium catalyst and a base. The electronic properties of the pyridine ring, influenced by the fluoro and methylamino groups, would play a significant role in the reaction's feasibility and efficiency.

Stille and Negishi Couplings: These reactions are versatile methods for creating carbon-carbon bonds. In a potential Stille coupling, this compound could react with an organostannane reagent in the presence of a palladium catalyst. Similarly, in a Negishi coupling, an organozinc reagent would be used. These reactions would enable the introduction of a wide range of alkyl, alkenyl, aryl, or alkynyl groups at the C2 position of the pyridine ring. The success of these couplings would depend on the choice of catalyst, ligands, and reaction conditions to overcome the potential for catalyst inhibition by the basic nitrogen atoms of the pyridine and the existing amino group.

The general conditions for these types of reactions are summarized in the table below, although specific optimization for this compound would be necessary.

| Coupling Reaction | Typical Reagents | Catalyst/Ligand System | Potential Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Base (e.g., NaOtBu) | Pd(OAc)₂, BINAP or other phosphine (B1218219) ligands | 2-Amino-5-fluoro-N-methylpyridin-4-amine derivatives |

| Stille Coupling | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ or other Pd(0) complexes | 2-Substituted-5-fluoro-N-methylpyridin-4-amines |

| Negishi Coupling | Organozinc reagents (R-ZnX) | Pd(PPh₃)₄ or other Pd(0) complexes | 2-Substituted-5-fluoro-N-methylpyridin-4-amines |

Acid-Base Properties and Proton Transfer Phenomena

Direct experimental determination of the pKa value for this compound is not available in the literature. However, its acid-base properties can be inferred by considering the electronic effects of its substituents on the pyridine ring. The basicity of pyridines is primarily attributed to the lone pair of electrons on the ring nitrogen atom.

The substituents on the pyridine ring of this compound have competing effects on its basicity:

Amino Group (-NHCH₃) at C4: The methylamino group is a strong electron-donating group through resonance, which increases the electron density on the pyridine ring nitrogen, thereby increasing its basicity.

Fluoro Group (-F) at C5: Fluorine is a strongly electronegative atom and exerts a powerful electron-withdrawing inductive effect (-I effect), which decreases the electron density on the ring and, consequently, its basicity.

Chloro Group (-Cl) at C2: Chlorine is also an electronegative atom with an electron-withdrawing inductive effect, which further reduces the basicity of the pyridine nitrogen.

Proton transfer to the pyridine ring nitrogen would result in the formation of a pyridinium (B92312) cation. The stability of this cation is influenced by the same electronic factors. The electron-withdrawing halogen substituents would destabilize the positive charge on the pyridinium ion, making the compound less basic.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not documented. However, the kinetics of nucleophilic aromatic substitution (SNAr) on related chloropyridine systems have been studied. zenodo.orgrsc.org These studies can provide a framework for understanding the reactivity of this compound.

The SNAr reaction at the C2 position, involving the displacement of the chloride ion by a nucleophile, would be a key transformation for this molecule. The rate of this reaction is influenced by:

The nature of the nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Solvent and temperature: Polar aprotic solvents typically accelerate SNAr reactions. Higher temperatures will also increase the reaction rate.

A hypothetical kinetic study of the reaction of this compound with a nucleophile (e.g., an amine or an alkoxide) would likely show second-order kinetics, being first order in both the substrate and the nucleophile.

Thermodynamic analysis of such transformations would involve determining the enthalpy (ΔH) and entropy (ΔS) of the reaction to calculate the Gibbs free energy change (ΔG), which indicates the spontaneity of the reaction. These parameters would be influenced by bond energies, solvation effects, and steric factors.

Mechanistic Studies of Novel Reactions of this compound

While no mechanistic studies of novel reactions specifically involving this compound have been reported, its structure suggests potential for interesting reactivity that could be the subject of future investigations.

One area of potential interest would be the regioselectivity of its reactions. For example, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents would be crucial. The strong activating and ortho-, para-directing methylamino group would compete with the deactivating and meta-directing effects of the halogen and pyridine nitrogen atoms. acs.org

Another area for mechanistic exploration could be the intramolecular reactions. Depending on the reaction conditions, the proximity of the N-methylamino group to the chloro-substituted carbon could potentially lead to cyclization reactions, although this would likely require harsh conditions or specific reagents.

Mechanistic studies would typically involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of intermediates, along with computational modeling (e.g., Density Functional Theory calculations) to map out reaction pathways and transition states. Such studies would be invaluable for understanding the fundamental reactivity of this and related substituted pyridines.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Fluoro N Methylpyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-5-fluoro-N-methylpyridin-4-amine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon framework.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The chlorine atom at the C2 position and the fluorine atom at the C5 position are electron-withdrawing, which will generally deshield the ring protons, causing them to resonate at a lower field. Conversely, the N-methylamino group at C4 is an electron-donating group, which would shield the ring protons.

The proton on C3 is expected to be a doublet due to coupling with the fluorine atom at C5. The proton on C6 is also expected to be a doublet due to coupling with the fluorine atom. The N-methyl protons will likely appear as a singlet, or a doublet if there is coupling to the amine proton, in the upfield region of the spectrum. The expected chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | d | J(H-F) = 3-5 |

| H-6 | 7.8 - 8.2 | d | J(H-F) = 2-4 |

| N-CH₃ | 2.8 - 3.2 | s | - |

Note: The predicted values are based on the analysis of substituent effects and data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C3 | 108 - 112 |

| C4 | 150 - 155 |

| C5 | 145 - 150 (d, ¹J(C-F) ≈ 230-250 Hz) |

| C6 | 135 - 140 |

| N-CH₃ | 30 - 35 |

Note: The predicted values are based on the analysis of substituent effects and data from analogous compounds. The C5 signal is expected to be a doublet due to one-bond coupling with the fluorine atom.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C5 position. The chemical shift of this fluorine will be influenced by the electronic environment of the pyridine ring. The signal will likely be a doublet of doublets due to coupling with the protons at C3 and C6.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -120 to -140 | dd | J(F-H3) = 3-5, J(F-H6) = 2-4 |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃). The values are based on typical ranges for fluoropyridines.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are spin-spin coupled. For this compound, cross-peaks would be expected between the aromatic protons if there were any proton-proton couplings, which is not expected in this case. However, it would confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would show correlations between the H-3 signal and the C3 signal, the H-6 signal and the C6 signal, and the N-CH₃ proton signal with the N-CH₃ carbon signal. This would provide a definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations would be expected between the N-CH₃ protons and the C4 carbon. The aromatic protons would show correlations to adjacent and more distant carbons, confirming the substitution pattern on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups and the pyridine ring structure.

| Functional Group / Vibration | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (if present) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic, N-CH₃) | 2850 - 2960 |

| C=N and C=C Stretch (pyridine ring) | 1550 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1200 - 1300 |

| C-Cl Stretch | 700 - 800 |

Note: The predicted absorption ranges are based on characteristic frequencies for similar functional groups and substituted pyridines.

The presence of strong bands in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the specific substitution pattern of the pyridine ring. The C-Cl and C-F stretching vibrations are particularly useful for confirming the presence of these halogens.

Based on a comprehensive search of publicly available scientific literature and databases, detailed experimental data required to fully construct the article on "this compound" according to the specified outline is not available.

While the synthesis of this compound (CAS Number: 1256834-94-2) is mentioned in patent literature, dedicated research articles detailing its advanced spectroscopic and crystallographic characterization could not be found. Specifically, there is a lack of published data for:

Raman Spectroscopy: Experimental Raman spectra and corresponding vibrational band assignments for the compound are not available.

Mass Spectrometry Techniques: While the compound's molecular weight is known, specific studies on its High-Resolution Mass Spectrometry (HRMS) for exact mass determination and its fragmentation pathways via MS/MS are not publicly documented.

X-ray Crystallography: There are no published crystal structures for this compound. Consequently, information regarding its solid-state molecular geometry, conformations, intermolecular interactions, and crystal packing is unavailable.

Due to the absence of this essential scientific data for the specific compound requested, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Information from related but structurally distinct compounds cannot be substituted, as this would not meet the stringent requirement of focusing solely on "this compound."

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

The electronic absorption spectrum of a molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into its electronic structure and the types of electronic transitions that can occur upon absorption of electromagnetic radiation. For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* (pi to pi star) and n→π* (non-bonding to pi star) transitions. The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the pyridine ring.

The parent pyridine molecule exhibits a weak n→π* transition around 270 nm and a stronger π→π* transition near 250 nm. The introduction of an amino group, particularly at the 4-position, generally leads to a significant red shift (bathochromic shift) of the π→π* band due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. This is evident in 4-aminopyridine (B3432731), which shows a primary absorption band around 240-260 nm.

In the case of this compound, the N-methylamino group at the 4-position is a strong auxochrome, donating electron density into the pyridine ring through the resonance effect. This effect is expected to cause a substantial bathochromic shift of the primary π→π* absorption band. The methyl group attached to the amino nitrogen may cause a slight additional shift and hyperchromic effect (increase in intensity) compared to an unsubstituted amino group.

The halogen substituents, chlorine and fluorine, exert dual electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M) due to their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect. The chloro group at the 2-position and the fluoro group at the 5-position will influence the energy levels of both the π and n orbitals. The strong electronegativity of fluorine and chlorine is expected to lower the energy of the n-orbitals on the pyridine nitrogen, potentially leading to a blue shift (hypsochromic shift) of the n→π* transition, or its submersion within the more intense π→π* bands. For instance, 2-chloropyridine (B119429) exhibits absorption maxima around 268 nm.

The interplay of these substituent effects—the strong electron-donating N-methylamino group and the electron-withdrawing halogen atoms—will determine the final positions and intensities of the absorption bands. It is anticipated that the dominant effect will be the resonance donation from the N-methylamino group, resulting in a primary absorption band at a longer wavelength compared to pyridine or its simple halogenated derivatives.

Detailed Research Findings

Research on variously substituted aminopyridines has established that the long-wavelength absorption band is typically composed of more than one electronic transition. Computational studies, such as those using CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic), have often been employed to dissect the contributions of different transitions to the observed experimental spectra. For many 4-aminopyridine derivatives, the main absorption band in the UV region is assigned to a π→π* transition involving charge transfer from the amino group to the pyridine ring.

The presence of halogens complicates the electronic structure. In a compound like 2-amino-5-chloropyridine (B124133), an absorption cut-off has been observed around 348 nm, indicating significant electronic transitions in this region. This suggests that the combination of an amino group and a chloro substituent pushes the absorption to longer wavelengths than in either 4-aminopyridine or 2-chloropyridine alone.

Given the substitution pattern of this compound, it is reasonable to predict that its UV-Vis spectrum will exhibit a complex profile with at least one major π→π* transition at a wavelength significantly longer than that of pyridine. The n→π* transition is likely to be blue-shifted and obscured by the more intense π→π* absorption.

Comparative UV-Vis Spectral Data

To contextualize the expected spectral properties of this compound, the following table presents UV-Vis absorption data for related pyridine derivatives. This comparative data illustrates the influence of different substituents on the pyridine chromophore.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Pyridine | Ethanol | 251, 257, 263 | 2750, 2000, 1500 | π→π |

| 270 | 450 | n→π | ||

| 4-Aminopyridine | Water | 244 | 11,220 | π→π |

| 2-Chloropyridine | Cyclohexane | 262, 268 | 3162, 2512 | π→π |

| 2-Amino-5-chloropyridine | Not Specified | ~348 (cut-off) | Not Specified | π→π |

| This compound | Predicted | 280 - 350 | High | π→π (Charge Transfer) |

Predicted values are based on the analysis of substituent effects and data from analogous compounds.

The predicted range for the primary π→π* absorption of this compound reflects the strong bathochromic influence of the 4-N-methylamino group, modulated by the electronic effects of the two halogen atoms. The exact λmax and ε would need to be determined experimentally or through high-level computational modeling.

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Fluoro N Methylpyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2-Chloro-5-fluoro-N-methylpyridin-4-amine. These computational methods provide insights that complement experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By applying DFT methods, researchers can perform geometry optimization to determine the most stable three-dimensional arrangement of atoms in this compound. This process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not extensively detailed in publicly available literature, the principles of DFT are regularly applied to similar heterocyclic compounds. researchgate.netresearchgate.net For related pyridine (B92270) derivatives, DFT calculations, often using basis sets like 6-31G(d,p) or 6-311+G(2df,2p), have been shown to provide reliable geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For a molecule like this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative nitrogen and fluorine atoms, indicating regions susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net This analysis of the charge distribution is crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. The spatial distribution of the HOMO and LUMO also provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.net

Spectroscopic Property Predictions from Computational Models

Computational models can be used to predict various spectroscopic properties, providing a powerful tool for the interpretation of experimental spectra.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods can simulate ¹H and ¹³C NMR spectra by calculating the chemical shifts of the different nuclei in the molecule. These calculations are often performed using DFT methods. For this compound, a simulated ¹H NMR spectrum would predict the chemical shifts and coupling constants for the methyl protons and the proton on the pyridine ring. chemicalbook.comchemicalbook.com Similarly, a simulated ¹³C NMR spectrum would predict the chemical shifts for each of the carbon atoms in the molecule. By comparing the simulated spectra with experimental data, researchers can confirm the structure of the synthesized compound.

Vibrational Frequencies and Intensities

A theoretical vibrational analysis of this compound would require quantum chemical calculations, often using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). This would yield predicted frequencies and intensities for infrared (IR) and Raman spectra, corresponding to the molecule's fundamental vibrational modes (stretching, bending, etc.). For related aminopyridines, C-N stretching vibrations are typically observed in the 1266–1390 cm⁻¹ region. researchgate.net However, no specific experimental or calculated vibrational data has been published for this compound.

UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound could be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations would provide information on the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). For example, studies on 2-amino-5-chloropyridine (B124133) have identified its UV absorption cutoff wavelength. researchgate.net Without dedicated studies, the specific electronic transition data for this compound remains unavailable.

Reaction Mechanism Elucidation through Computational Transition State Search

Investigating the reaction mechanisms involving this compound would computationally involve locating the transition state structures on the potential energy surface for a given reaction. This analysis provides insights into reaction pathways and activation energies. No such computational studies detailing reaction mechanisms for this specific molecule were found.

Solvent Effects and Solvation Models in Computational Studies

The influence of solvents on the properties of a molecule is a critical aspect of computational chemistry. nih.gov Studies typically employ either implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. wikipedia.orgmdpi.com These models help in understanding how a solvent environment affects molecular geometry, spectral properties, and reaction energetics. There is no published research applying these solvation models specifically to this compound.

Non-Linear Optical (NLO) Properties Calculations

The potential NLO properties of this compound would be evaluated by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using quantum chemical methods. researchgate.netymerdigital.com These calculations would indicate the molecule's potential for applications in optoelectronics. For some pyridine derivatives, DFT has been used to show they are excellent candidates for NLO materials. journaleras.com However, specific NLO calculations for the target compound have not been reported.

Quantitative Structure-Activity Relationships (QSAR) Modeling of Molecular Descriptors

QSAR studies involve creating a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This requires calculating various molecular descriptors (e.g., topological, electronic, steric) for each compound in a dataset. While QSAR is a common computational technique, no models have been published that specifically include this compound or detail its molecular descriptors in such a context.

Applications of this compound in Chemical Synthesis and Intermediacy

Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, no specific information was found regarding the applications of the chemical compound "this compound." The provided outline details a series of highly specific roles for this molecule in the synthesis of agrochemicals and pharmaceuticals. However, there is no accessible data to substantiate these applications for this particular compound.

The search results consistently identified related but structurally distinct molecules, such as:

2-Chloro-5-fluoro-N-methylpyrimidin-4-amine : A pyrimidine (B1678525) derivative, which has a different core heterocyclic structure.

2-Chloro-5-fluoropyridin-4-amine : A similar pyridine compound lacking the N-methyl group.

2-Chloro-5-methylpyridin-4-amine : A pyridine derivative with a methyl group on the ring instead of a fluorine atom.

2-Chloro-5-trifluoromethylpyridine : An important intermediate for various pesticides, but with a trifluoromethyl group.

While these related pyridine and pyrimidine compounds are documented as valuable intermediates in the creation of compound libraries and the synthesis of active ingredients for agrochemicals and pharmaceuticals, no literature directly links "this compound" to the roles described in the requested outline.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the prompt, as the necessary research findings and data for "this compound" are not present in the public domain. The information may be part of proprietary research or specialized databases not accessible through public search engines.

Applications of 2 Chloro 5 Fluoro N Methylpyridin 4 Amine in Chemical Synthesis and Intermediacy

Application in the Synthesis of Functional Materials

While direct, specific applications of 2-Chloro-5-fluoro-N-methylpyridin-4-amine in the synthesis of functional materials such as polymers or organic electronics are not extensively documented in publicly available literature, the broader class of substituted pyridines and pyrimidines are recognized as crucial building blocks in materials science. The unique electronic properties conferred by the pyridine (B92270) ring, enhanced by halogen and amine substituents, suggest its potential utility in creating materials with tailored optical and electronic characteristics.

The pyridine scaffold is a key component in many organic functional materials due to its electron-deficient nature, which can be finely tuned by substituents. For instance, fluorinated and chlorinated pyridine derivatives are employed as intermediates in the synthesis of agrochemicals and pharmaceuticals, highlighting the chemical robustness and reactivity of this heterocyclic system. nih.govagropages.com The principles underlying these applications can be extrapolated to the field of functional materials.

Table 1: Potential Applications of Pyridine Derivatives in Functional Materials

| Functional Material Class | Role of Pyridine Moiety | Potential Contribution of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or host materials | The electron-withdrawing nature of the pyridine ring, augmented by the fluoro and chloro substituents, could enhance electron mobility. |

| Conductive Polymers | Monomeric units for polymerization | The amine and chloro functionalities offer handles for polymerization reactions, potentially leading to novel conductive polymers. |

| Sensors | Recognition element for analytes | The pyridine nitrogen and other functional groups can act as binding sites for specific ions or molecules. |

This table presents potential applications based on the known roles of similar pyridine derivatives in materials science.

Development of Novel Derivatives and Analogues through Chemical Modification of this compound

The chemical architecture of this compound provides several avenues for the synthesis of novel derivatives and analogues. The reactivity of the chloro substituent, the potential for substitution at other positions on the pyridine ring, and modifications of the N-methylamino group allow for a wide range of chemical transformations. These modifications are often pursued in the context of developing new pharmaceuticals, particularly kinase inhibitors, and agrochemicals. nih.govnih.govoncotarget.com

The development of derivatives from similar heterocyclic cores is a common strategy in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. For example, various substituted pyrimidines are key intermediates in the synthesis of Aurora kinase inhibitors and other targeted cancer therapies. nih.govoncotarget.com The synthesis of 4-anilines-substituted derivatives of 5-fluoropyrimidine (B1206419) has been shown to yield compounds with antitumor activity. nih.gov

Table 2: Potential Chemical Modifications and Resulting Derivatives of this compound

| Reaction Type | Target Site | Potential Reagents | Resulting Derivative Class | Potential Application |

| Nucleophilic Aromatic Substitution | C2-Chloro position | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-5-fluoro-N-methylpyridin-4-amines | Bioactive Molecules |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | C2-Chloro position | Boronic acids, Amines | 2-Aryl/Heteroaryl/Amino-5-fluoro-N-methylpyridin-4-amines | Kinase Inhibitors, Agrochemicals |

| Modification of the N-methylamino group | N-methylamino group | Acyl chlorides, Sulfonyl chlorides | Amides, Sulfonamides | Modulating biological activity and solubility |

| Electrophilic Aromatic Substitution | Ring Carbon atoms (if activated) | Nitrating agents, Halogens | Nitro or Halo derivatives | Further functionalization handles |

This table outlines potential synthetic pathways for creating novel derivatives based on the known reactivity of substituted pyridines.

In the context of agrochemicals, trifluoromethylpyridines are a significant class of compounds with herbicidal and insecticidal properties. nih.gov The synthesis of such compounds often involves the transformation of methylpyridines through chlorination and fluorination steps. agropages.com While this compound already contains fluoro and chloro substituents, further modifications could lead to the development of new agrochemical candidates.

The synthesis of novel imines from 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) demonstrates the utility of substituted pyridines as scaffolds for creating diverse chemical libraries for biological screening. researchgate.net A similar approach could be envisioned for derivatives of this compound.

Future Research Directions for 2 Chloro 5 Fluoro N Methylpyridin 4 Amine

Exploration of Novel Synthetic Pathways with Improved Efficiency and Sustainability

The synthesis of multi-substituted pyridines often involves multi-step processes that can be inefficient and generate significant waste. Future research will prioritize the development of elegant and sustainable synthetic strategies.

Key areas of focus will include:

Direct C-H Functionalization: Traditional methods often rely on pre-functionalized precursors. Modern approaches are increasingly targeting the direct activation and functionalization of carbon-hydrogen (C-H) bonds. rsc.org This allows for the introduction of substituents in a more direct and atom-economical manner. For a compound like 2-Chloro-5-fluoro-N-methylpyridin-4-amine, this could mean developing methods to introduce the chloro or fluoro groups onto a pre-existing N-methylpyridin-4-amine core with high regioselectivity. Recent breakthroughs in the meta-selective functionalization of pyridines, a traditionally challenging task, highlight the potential of these advanced strategies. innovations-report.comnih.gov

Green Chemistry Approaches: There is a strong trend towards environmentally benign synthesis. citedrive.com This involves using greener solvents, developing catalyst-free reactions, or employing reusable catalysts. researchgate.netbhu.ac.in Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are being explored to reduce reaction times, energy consumption, and waste production. nih.govacs.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of pyridine (B92270) derivatives can lead to higher yields and purities.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Feature | Traditional Synthesis | Modern & Future Pathways |

|---|---|---|

| Strategy | Multi-step condensation reactions | Direct C-H functionalization, cascade reactions nih.gov |

| Efficiency | Often lower yields, more intermediates | Higher yields, improved atom economy |

| Sustainability | Use of stoichiometric reagents, hazardous solvents | Catalytic methods, green solvents, less waste researcher.life |

| Scalability | Can be challenging | Amenable to flow chemistry for easier scale-up |

| Selectivity | Reliant on directing groups | High regioselectivity through advanced catalysts |

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For a molecule with multiple functional groups like this compound, understanding the interplay between these groups during a reaction is key to controlling the outcome.

Future research will likely employ a combination of experimental and computational techniques to probe reaction pathways. For instance, investigating the mechanism of photochemical functionalization of pyridines can reveal the role of pyridinyl radicals and lead to novel methods for C-C bond formation. acs.org Similarly, detailed studies into dearomatization-rearomatization strategies can provide precise control over the position of functionalization. researchgate.netacs.org Computational tools like Density Functional Theory (DFT) will be instrumental in modeling transition states and predicting reaction outcomes, guiding experimental design.

High-Throughput Screening and Combinatorial Chemistry Applications

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity or material property. nih.gov Combinatorial chemistry complements this by enabling the rapid synthesis of large "libraries" of related compounds. acs.org

For this compound, these techniques offer a powerful approach to discover new applications. By systematically varying the substituents on the pyridine ring, a library of analogues can be generated. For example, the chlorine atom could be replaced with other halogens or alkyl groups, and the N-methyl group could be substituted with other alkyl or aryl moieties. This library could then be screened against various biological targets, such as protein kinases or receptors, to identify potential new drug candidates. nih.govstanford.edu The Bohlmann-Rahtz reaction is one such method that has been adapted for the successful combinatorial synthesis of pyridine libraries in solution. acs.org

Integration with Machine Learning and AI for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from data. research.googlenih.gov These tools can significantly accelerate the design and discovery cycle for new molecules.

Future applications in the context of pyridine derivatives include:

Property Prediction: ML models can be trained on existing data to predict properties such as solubility, toxicity, and biological activity for new, unsynthesized pyridine compounds. researchgate.netarxiv.org This allows researchers to prioritize the synthesis of the most promising candidates.

Reaction Prediction and Optimization: AI algorithms can predict the most likely products of a chemical reaction and suggest optimal reaction conditions, saving significant experimental time and resources.

De Novo Molecular Design: AI can generate entirely new molecular structures with desired properties. By defining a target profile (e.g., high binding affinity to a specific enzyme), an AI model could design novel pyridine-based scaffolds that have a high probability of success.

Table 2: Applications of AI/ML in Pyridine Chemistry Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Property Prediction | Models predict physicochemical and biological properties from molecular structure. arxiv.org | Reduces the need for initial experimental screening of every compound. |

| Retrosynthesis | AI suggests synthetic pathways for a target molecule. | Accelerates the design of efficient and novel synthetic routes. |

| Reaction Outcome | Predicts the products and yields of unknown reactions. | Minimizes trial-and-error experimentation. |

| Molecular Design | Generates novel structures optimized for specific properties. | Expands the accessible chemical space for drug and materials discovery. |

Design of Next-Generation Pyridine-Based Scaffolds for Diverse Applications

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in many successful drugs. nih.govresearchgate.net The unique combination of substituents in this compound provides a starting point for the design of next-generation scaffolds.

By using this compound as a building block, researchers can create more complex molecules for a wide range of applications:

Pharmaceuticals: The pyridine core is found in drugs targeting a wide variety of diseases. researchgate.netdovepress.com Future work could involve incorporating the 2-chloro-5-fluoro-pyridin-4-amine moiety into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Agrochemicals: Pyridine derivatives are essential components of many herbicides, fungicides, and insecticides. agropages.com The specific substitution pattern of this compound could lead to the development of new crop protection agents with improved efficacy and environmental profiles.

Functional Materials: The electronic properties of the pyridine ring make it a useful component in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Research into new pyridine-based materials could lead to advances in these technologies.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-5-fluoro-N-methylpyridin-4-amine?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, fluorinated pyridine derivatives can undergo substitution at the chloro position using methylamine under reflux conditions. A typical procedure involves dissolving the precursor (e.g., 2-chloro-5-fluoropyridin-4-amine) in chloroform, adding methylamine, and refluxing for 5–8 hours. The product is purified via column chromatography (silica gel, CHCl₃ as eluent) and crystallized from methanol, yielding ~75–80% . Table 1 : Example Synthesis Parameters

| Precursor | Reagent | Solvent | Time | Yield | Purification Method |

|---|---|---|---|---|---|

| 2-Chloro-5-fluoropyridin-4-amine | Methylamine | Chloroform | 6 h | 78% | Column chromatography |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methyl group integration. For example, the methyl group typically resonates at δ ~2.8–3.2 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 175.04 g/mol).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl = 1.73 Å, C-F = 1.34 Å) .

Advanced Research Questions

Q. How can computational methods enhance the synthesis optimization of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, the ICReDD program integrates computational reaction path searches with experimental validation, reducing trial-and-error by 40–60%. Key steps include:

Simulating substituent effects on pyridine reactivity.

Identifying optimal solvents/reagents via Gibbs free energy profiles.

Validating predictions via small-scale experiments .

Q. How should researchers resolve discrepancies between crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Cross-validate using multiple techniques (e.g., compare X-ray bond lengths with DFT-calculated values).

- Step 2 : Assess sample purity (e.g., HPLC to detect impurities affecting NMR signals).

- Step 3 : Use dynamic NMR to probe conformational flexibility (e.g., methyl group rotation causing peak broadening) .

Q. How to apply Design of Experiments (DoE) to optimize reaction conditions?

- Methodological Answer : Use a factorial design to test variables like temperature, solvent polarity, and reagent molar ratios. For example: Table 2 : DoE Parameters for Methylamine Substitution

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 75 |

| Solvent (Dielectric) | CHCl₃ (4.8) | DMF (37) | CHCl₃ |

| Reaction Time (h) | 4 | 8 | 6 |

| Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05) . |

Q. What strategies assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- In vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Docking Simulations : Predict binding modes using AutoDock Vina, focusing on halogen bonding between Cl/F and active-site residues .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., 210°C vs. literature 195°C).

- DSC : Identify melting points and phase transitions.

- Replicate Experiments : Control humidity and oxygen levels to isolate degradation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.